n[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]quinoline-3-carboxamide hydrochloride
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Overview
Description
N[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[45]decan-8-yl)ethyl]quinoline-3-carboxamide hydrochloride is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[45]decan-8-yl)ethyl]quinoline-3-carboxamide hydrochloride involves multiple stepsThe reaction conditions typically involve the use of organic solvents such as dichloromethane and methanol, with reagents like tert-butyl 2-oxoethylcarbamate and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]quinoline-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated spirocyclic compound.
Scientific Research Applications
N[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]quinoline-3-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]quinoline-3-carboxamide hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The compound may bind to allosteric sites, altering the activity of its targets and affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]-2-naphthalenecarboxamide
- 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Uniqueness
N[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]quinoline-3-carboxamide hydrochloride is unique due to its specific spirocyclic structure and the presence of both quinoline and carboxamide groups. This combination of features contributes to its distinct chemical and biological properties, setting it apart from similar compounds .
Properties
Molecular Formula |
C25H28ClN5O2 |
---|---|
Molecular Weight |
466.0 g/mol |
IUPAC Name |
N-[2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]quinoline-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C25H27N5O2.ClH/c31-23(20-16-19-6-4-5-9-22(19)27-17-20)26-12-15-29-13-10-25(11-14-29)24(32)28-18-30(25)21-7-2-1-3-8-21;/h1-9,16-17H,10-15,18H2,(H,26,31)(H,28,32);1H |
InChI Key |
SQGRPSWPGSTHSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCNC(=O)C4=CC5=CC=CC=C5N=C4.Cl |
Origin of Product |
United States |
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